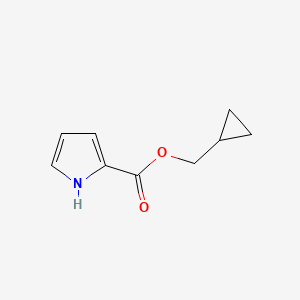
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by its two methoxy groups, a methyl group, and a methylthio group attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a pyrrole derivative.
Methoxylation: Introduction of methoxy groups at the 3 and 5 positions using methanol and an appropriate catalyst.
Methylation: Addition of a methyl group at the 1 position using methyl iodide and a base.
Thiomethylation: Introduction of a methylthio group at the 2 position using methylthiol and a suitable reagent.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the methoxy or methylthio groups, leading to demethylation or desulfurization.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated or desulfurized derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,5-Dimethoxy-1-methyl-1H-pyrrole: Lacks the methylthio group.
3,5-Dimethoxy-2-methyl-1H-pyrrole: Methyl group at the 2 position instead of the 1 position.
3,5-Dimethoxy-1H-pyrrole: Lacks both the methyl and methylthio groups.
Uniqueness
3,5-Dimethoxy-1-methyl-2-(methylthio)-1H-pyrrole is unique due to the presence of both methoxy and methylthio groups, which can significantly influence its chemical reactivity and biological activity compared to other pyrrole derivatives.
特性
分子式 |
C8H13NO2S |
|---|---|
分子量 |
187.26 g/mol |
IUPAC名 |
3,5-dimethoxy-1-methyl-2-methylsulfanylpyrrole |
InChI |
InChI=1S/C8H13NO2S/c1-9-7(11-3)5-6(10-2)8(9)12-4/h5H,1-4H3 |
InChIキー |
RZCMOMRORDZOFX-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=C1SC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)

![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)



![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)




